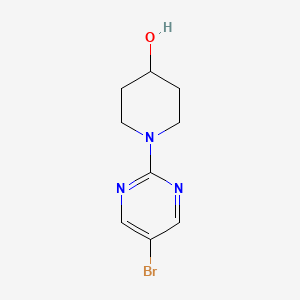
1-(5-Bromopyrimidin-2-yl)-4-piperidinol
概要
説明
1-(5-Bromopyrimidin-2-yl)-4-piperidinol is a chemical compound that belongs to the class of heterocyclic compounds It features a bromopyrimidine moiety attached to a piperidinol ring
準備方法
The synthesis of 1-(5-Bromopyrimidin-2-yl)-4-piperidinol typically involves multiple steps, including condensation, reduction, and substitution reactions. . Industrial production methods often involve optimizing these steps to achieve higher yields and purity.
化学反応の分析
1-(5-Bromopyrimidin-2-yl)-4-piperidinol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogen substitution reactions can be performed using nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
科学的研究の応用
1-(5-Bromopyrimidin-2-yl)-4-piperidinol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 1-(5-Bromopyrimidin-2-yl)-4-piperidinol involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating biological processes .
類似化合物との比較
1-(5-Bromopyrimidin-2-yl)-4-piperidinol can be compared with other similar compounds, such as:
1-(5-Bromopyridin-2-yl)piperidin-3-ol: This compound has a similar structure but with a pyridine ring instead of a pyrimidine ring.
5-Bromo-2-(1-piperidinyl)pyrimidine: Another closely related compound with slight structural variations.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.
生物活性
1-(5-Bromopyrimidin-2-yl)-4-piperidinol (CAS No. 887425-47-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a bromopyrimidine moiety. The structural formula can be represented as follows:
Biological Activity
This compound exhibits various biological activities, primarily through its interactions with specific molecular targets.
The biological activity of this compound is attributed to its ability to modulate enzyme activity and receptor interactions. It acts as a ligand for certain targets, influencing signaling pathways that are crucial in various physiological processes.
- Enzyme Inhibition : The compound has been reported to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
- Receptor Binding : It may interact with neurotransmitter receptors, contributing to neuropharmacological effects.
In Vitro Studies
A study conducted on breast cancer cell lines demonstrated that this compound exhibited significant cytotoxicity at concentrations of 50 µM over 48 hours. The inhibition rate observed was approximately 70% , indicating its potential as an anticancer agent .
| Cell Line | Concentration (µM) | Inhibition Rate (%) |
|---|---|---|
| Breast Cancer Cells | 50 | 70 |
In Vivo Studies
In animal models, particularly in rat models of pain induced by acetic acid, the compound showed notable analgesic effects. The inhibition rates for various doses were recorded as follows:
| Dose (mg/kg) | Inhibition Rate (%) |
|---|---|
| 3 | 38 |
| 10 | 55 |
These findings suggest that the compound may have applications in pain management therapies .
Comparative Analysis
When compared to similar compounds, such as other piperidine derivatives, this compound displays unique properties due to the presence of the bromopyrimidine substituent, which enhances its biological activity.
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| This compound | Bromine substitution enhances activity | Significant cytotoxicity |
| 1-(3-Aminopropyl)piperidine | Lacks bromine; primarily used for synthesis | Moderate enzyme inhibition |
特性
IUPAC Name |
1-(5-bromopyrimidin-2-yl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O/c10-7-5-11-9(12-6-7)13-3-1-8(14)2-4-13/h5-6,8,14H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDDJQBUJMYKAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405124 | |
| Record name | 1-(5-Bromopyrimidin-2-yl)-4-piperidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887425-47-0 | |
| Record name | 1-(5-Bromopyrimidin-2-yl)-4-piperidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















